[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol
Overview
Description
[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a trifluoromethylphenyl group and a hydroxymethyl group
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its target. For example, some piperidine derivatives act as inhibitors for certain enzymes, while others might interact with cell receptors to produce their effects .
Biochemical Pathways
Piperidine derivatives can affect a wide range of biochemical pathways, again depending on the specific compound and its target. For example, some piperidine derivatives might interfere with the synthesis of certain proteins, while others might affect cell signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can also vary greatly. Factors such as the compound’s chemical structure, its formulation, and the route of administration can all influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell growth, changes in cell signaling, and changes in the activity of certain enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction proceeds through a series of steps, including condensation and reduction, to yield the desired product. Common reagents used in this synthesis include reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring or the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or improved mechanical strength.
Comparison with Similar Compounds
[4-(Trifluoromethyl)phenyl]piperidine: This compound lacks the hydroxymethyl group but shares the trifluoromethylphenyl and piperidine core.
[1-(4-Methylphenyl)piperidin-4-yl]methanol: This compound has a methyl group instead of a trifluoromethyl group, which can significantly alter its chemical and biological properties.
Uniqueness: The presence of both the trifluoromethyl and hydroxymethyl groups in [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol makes it unique. The trifluoromethyl group enhances metabolic stability and bioavailability, while the hydroxymethyl group allows for additional functionalization and hydrogen bonding interactions.
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-1-3-12(4-2-11)17-7-5-10(9-18)6-8-17/h1-4,10,18H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGCRHCFCXZCRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681481-99-2 | |
Record name | {1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.